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Compound of Interest

Compound Name: Tos-gly-pro-lys-pna

Cat. No.: B1316574

Application Notes and Protocols: Tos-Gly-Pro-Lys-
PNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tos-Gly-Pro-Lys-pNA (Na-Tosyl-Glycyl-L-Prolyl-L-Lysine-p-nitroanilide) is a chromogenic
substrate widely utilized in biochemical assays to determine the activity of specific serine
proteases. Its primary application lies in the measurement of enzymes that exhibit trypsin-like
or plasmin-like activity, cleaving the peptide bond on the C-terminal side of the lysine residue.
This cleavage releases the yellow-colored p-nitroanilide (pNA), which can be quantified
spectrophotometrically at 405 nm. The rate of pNA formation is directly proportional to the
enzymatic activity. These application notes provide detailed protocols for the preparation of
Tos-Gly-Pro-Lys-pNA solutions and its use in enzymatic assays.

Physicochemical Properties and Solubility

Proper preparation of the substrate solution is critical for accurate and reproducible results. The
following table summarizes the key properties of Tos-Gly-Pro-Lys-pNA.
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Property Value Source
Molecular Formula C26H34N6O7S (free base) [1]
Molecular Weight 574.65 g/mol (free base) [1]
Appearance Pale yellow solid [1]

Absorbance Maximum (Amax)

405 nm [2]
of pNA
Purity >98% [2][3]
Store at -20°C, desiccated.[1]
Storage
[4]
Solubility Data:
Solvent Solubility Source
DMSO 3 mg/mL [5]
50 mg/mL (heating may be
Ethanol g/t (heating may [2J(31(6]
necessary)
Aqueous Buffers 6 mg/mL [1]
PBS (pH 7.2) 3 mg/mL [5]

Solution Preparation Protocols
Stock Solution Preparation

It is recommended to prepare a concentrated stock solution in an appropriate organic solvent
and then dilute it to the final working concentration in the assay buffer. This minimizes the
concentration of the organic solvent in the final reaction mixture.

Table for Preparing Stock Solutions:
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Desired Stock Mass of Tos-Gly-Pro-Lys-

. Volume of Solvent
Concentration pPNA
10 mM 5.75 mg 1 mL of DMSO
5 mM 2.87 mg 1 mL of DMSO
1mM 0.57 mg 1 mL of DMSO

Protocol for Preparing a 10 mM Stock Solution in DMSO:
» Weigh out 5.75 mg of Tos-Gly-Pro-Lys-pNA powder.
e Add 1 mL of high-purity DMSO.

» Vortex or sonicate briefly to ensure complete dissolution. To aid solubility, the tube can be
warmed to 37°C.[4]

o Store the stock solution in aliquots at -20°C for up to 1 month or at -80°C for up to 6 months
to avoid repeated freeze-thaw cycles.[1][4]

Working Solution Preparation

The working concentration of Tos-Gly-Pro-Lys-pNA can vary depending on the specific
enzyme and assay conditions. It is often used at a concentration close to its Michaelis-Menten
constant (Km) for the enzyme of interest.

Typical Working Concentrations:

Enzyme Typical Working Concentration Range
Plasmin 0.1-1mM

Trypsin 0.1-05mMm

Achromobacter lyticus Protease Not specified, but used in assays.[7][8]

Protocol for Preparing a 1 mM Working Solution:
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Thaw an aliquot of the 10 mM stock solution in DMSO.

Dilute the stock solution 1:10 in the desired assay buffer (e.g., for a final volume of 1 mL, add
100 pL of 10 mM stock to 900 pL of assay buffer).

Mix thoroughly by gentle inversion.

The working solution should be prepared fresh before each experiment.

Enzymatic Assay Protocol: General Principles

The enzymatic assay is performed by incubating the enzyme with the Tos-Gly-Pro-Lys-pNA
substrate and measuring the increase in absorbance at 405 nm over time. The initial rate of the
reaction (Vo) is proportional to the enzyme concentration.

Enzymatic Cleavage of Tos-Gly-Pro-Lys-pNA

p-Nitroanilide (pNA)
(Yellow, Amax = 405 nm)

Releases

Binds to
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Serine Protease
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Caption: Enzymatic cleavage of Tos-Gly-Pro-Lys-pNA by a serine protease.

General Experimental Workflow
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Caption: General workflow for an enzymatic assay using Tos-Gly-Pro-Lys-pNA.

Detailed Experimental Protocol: Plasmin Activity
Assay

This protocol is a general guideline and may require optimization for specific experimental
conditions.

Materials:
« Purified plasmin or sample containing plasmin activity
¢ Tos-Gly-Pro-Lys-pNA stock solution (10 mM in DMSO)

o Assay Buffer: 50 mM Tris-HCI, 100 mM NacCl, pH 7.4
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» 96-well microplate
» Microplate reader capable of measuring absorbance at 405 nm
Procedure:
e Prepare Reagents:
o Prepare the Assay Buffer and bring it to the desired assay temperature (e.g., 37°C).

o Prepare a fresh working solution of Tos-Gly-Pro-Lys-pNA at 2X the final desired
concentration (e.g., 0.5 mM) by diluting the stock solution in Assay Buffer.

o Prepare serial dilutions of a plasmin standard of known concentration in Assay Buffer to
generate a standard curve. Dilute the unknown samples as needed.

o Assay Setup:

o In a 96-well microplate, add 50 L of the plasmin standard dilutions or unknown samples
to the appropriate wells.

o Include a blank control containing 50 pL of Assay Buffer instead of the enzyme.
o Pre-incubate the plate at 37°C for 5 minutes.
« Initiate Reaction:

o To each well, add 50 pL of the 2X Tos-Gly-Pro-Lys-pNA working solution to initiate the
reaction. The final volume in each well will be 100 uL, and the final substrate concentration
will be 0.25 mM.

e Measurement:
o Immediately place the microplate in a plate reader pre-heated to 37°C.

o Measure the absorbance at 405 nm every minute for 15-30 minutes (kinetic assay).
Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 30 minutes)
and then measure the final absorbance.
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o Data Analysis:

o For the kinetic assay, determine the initial reaction rate (Vo) by calculating the slope of the
linear portion of the absorbance vs. time plot (AAsos/min).

o Subtract the rate of the blank control from the rates of the standards and samples.

o Plot the Vo of the plasmin standards against their concentrations to generate a standard

curve.

o Determine the plasmin activity in the unknown samples by interpolating their Vo values

from the standard curve.

Troubleshooting
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Issue

Possible Cause

Suggested Solution

Low or no signal

Inactive enzyme

Ensure proper storage and
handling of the enzyme. Use a

fresh aliquot.

Incorrect buffer pH

Verify the pH of the assay
buffer, as enzyme activity is
pH-dependent.

Substrate degradation

Prepare fresh substrate
working solutions for each

experiment.

High background

Spontaneous substrate
hydrolysis

Subtract the rate of the blank

(no enzyme) control.

Contaminating proteases in

the sample

Include appropriate protease
inhibitors for non-target

enzymes.[9]

Non-linear reaction rate

Substrate depletion

Use a lower enzyme
concentration or a shorter

reaction time.

Enzyme instability

Check the stability of the
enzyme under the assay

conditions.

Conclusion

Tos-Gly-Pro-Lys-pNA is a reliable and convenient chromogenic substrate for assaying serine

proteases like plasmin and trypsin. Adherence to proper solution preparation and assay

protocols is essential for obtaining accurate and reproducible data. The protocols and data

presented in these application notes serve as a comprehensive guide for researchers in

academia and industry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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